2-(4-Methylpiperidin-1-yl)ethanol

描述

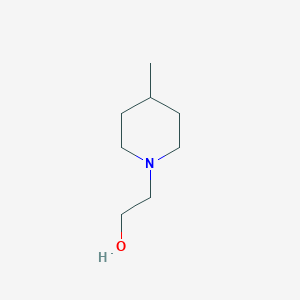

2-(4-Methylpiperidin-1-yl)ethanol is a chemical compound with the molecular formula C8H17NO It is a derivative of piperidine, featuring an ethanol group attached to the nitrogen atom of the piperidine ring

Synthetic Routes and Reaction Conditions:

Reduction of Piperidine Derivatives: One common synthetic route involves the reduction of 4-methylpiperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an ethanol group in the presence of a strong base.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the ethanol group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Reducing agents like LiAlH4 and NaBH4 are typically used.

Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

Oxidation: Piperidine-4-carboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidines.

科学研究应用

2-(4-Methylpiperidin-1-yl)ethanol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemical products, including solvents and intermediates for other industrial processes.

作用机制

The mechanism by which 2-(4-Methylpiperidin-1-yl)ethanol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

相似化合物的比较

2-(4-Methylpiperidin-1-yl)aniline: This compound differs by having an aniline group instead of an ethanol group.

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: This compound has a different alkyl group attached to the piperazine ring.

Uniqueness: 2-(4-Methylpiperidin-1-yl)ethanol is unique due to its specific structural features, which influence its reactivity and potential applications. Its ethanol group provides distinct chemical properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-(4-Methylpiperidin-1-yl)ethanol, a compound featuring a piperidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to synthesize current knowledge regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H17NO

- CAS Number : 39123-23-4

The compound contains a hydroxyl group attached to a piperidine ring, which enhances its solubility and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- CNS Activity : The compound has been investigated for its effects on the central nervous system (CNS), showing potential as an anxiolytic agent. Its ability to interact with neurotransmitter systems makes it a candidate for further studies in anxiety and depression treatment.

- Antitumor Activity : In studies involving nitrogen-containing heterocycles, derivatives of this compound have demonstrated antiproliferative effects against various cancer cell lines, including cervical cancer cells (HeLa and SiHa). IC50 values were reported at 6.52 ± 0.42 μM and 7.88 ± 0.52 μM, indicating promising activity compared to standard treatments .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity in preliminary studies, suggesting it may be useful in developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

- G-protein Coupled Receptors (GPCRs) : The compound may act as a ligand for various GPCRs, influencing cellular signaling pathways that regulate mood and anxiety.

- Enzyme Inhibition : Some studies suggest that it may inhibit enzymes involved in tumor progression, contributing to its antitumor effects .

Study on Anticancer Activity

A recent study focused on the synthesis of novel derivatives based on this compound, revealing that modifications to the piperidine structure significantly enhanced anticancer potency. The most effective derivatives showed improved selectivity towards cancer cells while maintaining low toxicity towards normal cells .

CNS Effects

Another investigation assessed the anxiolytic potential of this compound in animal models. Results indicated a dose-dependent reduction in anxiety-like behaviors, supporting its potential application in treating anxiety disorders.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | CNS Activity | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| 2-(1-Methylpiperidin-4-yl)ethanol | Limited | Low | Moderate |

| Ethyl 2-bromo-4H-furo[3,2-b]pyrrole | No | High | No |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Methylpiperidin-1-yl)ethanol to achieve high purity and yield?

- Methodological Answer : Multi-step synthesis protocols, such as nucleophilic substitution or reductive amination, can be optimized by adjusting reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, using polar aprotic solvents like DMF or THF may enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound from byproducts like unreacted piperidine derivatives .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection can quantify purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features like the piperidine ring and ethanol moiety. Mass spectrometry (MS) provides molecular weight validation. Differential scanning calorimetry (DSC) can assess thermal stability and detect polymorphic impurities .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for synthesizing bioactive molecules, particularly those targeting neurological or antimicrobial pathways. Its piperidine moiety enables hydrogen bonding with biological targets, while the ethanol group facilitates solubility in aqueous buffers for in vitro assays. Researchers often derivatize it to explore structure-activity relationships (SAR) in drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardizing protocols (e.g., using identical cell cultures and control compounds) and conducting dose-response studies can clarify efficacy. Meta-analyses of published data, combined with computational docking to predict binding affinities, may identify confounding factors like stereochemical influences .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Systematic substitution at the piperidine nitrogen or ethanol hydroxyl group can reveal critical pharmacophoric elements. For example, introducing fluorinated or methylated substituents alters lipophilicity and metabolic stability. Biological assays (e.g., enzyme inhibition or receptor-binding studies) paired with molecular dynamics simulations can map interactions with target proteins .

Q. What challenges arise in characterizing this compound via X-ray crystallography, and how can they be mitigated?

- Methodological Answer : The compound’s flexibility and low melting point may hinder crystal formation. Co-crystallization with heavy atoms (e.g., bromine) or using cryogenic conditions improves diffraction quality. Software like SHELXL refines crystallographic data to resolve bond angles and torsional strain in the piperidine ring.

Q. How does solvent choice impact the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar solvents (e.g., acetonitrile) stabilize transition states in SN2 reactions, enhancing substitution rates at the ethanol oxygen. Conversely, nonpolar solvents (e.g., toluene) favor elimination side reactions. Solvent screening via high-throughput experimentation (HTE) optimizes reaction outcomes .

Q. What advanced computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models estimate logP, bioavailability, and BBB permeability. Tools like SwissADME or MOE simulate ADMET profiles, while density functional theory (DFT) calculates electronic properties affecting metabolic stability .

Q. How can researchers design novel derivatives of this compound with improved selectivity for GABA receptors?

- Methodological Answer : Fragment-based drug design (FBDD) identifies key binding motifs in GABA receptor homologs. Introducing bulky substituents (e.g., aryl groups) at specific positions reduces off-target interactions. Electrophysiological assays (e.g., patch-clamp) validate selectivity in neuronal cell models .

Q. What synthetic routes enable scalable production of this compound for in vivo studies?

- Methodological Answer : Continuous flow chemistry reduces batch variability and improves yield. Catalytic hydrogenation under controlled pressure (e.g., H₂ at 50 psi) minimizes over-reduction of the piperidine ring. Process analytical technology (PAT) monitors reaction progress in real time .

属性

IUPAC Name |

2-(4-methylpiperidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWJRQPMTHONRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505146 | |

| Record name | 2-(4-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39123-23-4 | |

| Record name | 4-Methyl-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39123-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。